2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide
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Description
2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C16H11ClN6OS2 and its molecular weight is 402.88. The purity is usually 95%.
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Biological Activity
The compound 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide represents a novel class of pyrazolo[3,4-d]pyrimidine derivatives, which have garnered attention for their potential biological activities, particularly in oncology and infectious disease treatment. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Molecular Formula and Weight
- Molecular Formula : C15H14ClN5OS
- Molecular Weight : 343.82 g/mol
Structural Features
The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. The presence of a thioether linkage and a thiazole moiety enhances its interaction with biological targets.
Anticancer Activity
Recent studies have indicated that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds within this class have been shown to inhibit the epidermal growth factor receptor (EGFR), a critical target in cancer therapy. A study reported that certain derivatives demonstrated IC50 values ranging from 0.3 to 24 µM against EGFR and vascular endothelial growth factor receptor 2 (VEGFR2), indicating potent inhibitory effects .
The anticancer activity is primarily attributed to the compounds' ability to induce apoptosis in cancer cells and inhibit cell proliferation. For example, one derivative effectively inhibited tumor growth in MCF-7 breast cancer cell lines by inducing DNA fragmentation and suppressing cell cycle progression .
Antimicrobial Activity
Beyond anticancer effects, there is emerging evidence supporting the antimicrobial properties of pyrazolo[3,4-d]pyrimidine derivatives. Compounds have shown activity against various bacterial strains and fungi, suggesting their potential as broad-spectrum antimicrobial agents .
Case Studies
Structure-Activity Relationship (SAR)
The biological activity of This compound can be influenced by various structural modifications:
- Thioether Linkage : Enhances bioavailability and target interaction.
- Thiazole Moiety : Contributes to increased selectivity towards specific receptors.
- Chlorophenyl Group : Modifies lipophilicity and may influence cellular uptake.
Properties
IUPAC Name |
2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN6OS2/c17-10-1-3-11(4-2-10)23-14-12(7-21-23)15(20-9-19-14)26-8-13(24)22-16-18-5-6-25-16/h1-7,9H,8H2,(H,18,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPBJFQXEZQEMQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C3=C(C=N2)C(=NC=N3)SCC(=O)NC4=NC=CS4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN6OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.